molecular formula C16H14Cl3N5O5S2 B14916048 2-nitro-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide

2-nitro-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B14916048
M. Wt: 526.8 g/mol
InChI Key: BMWPJPWMQJDMDE-UHFFFAOYSA-N
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Description

2-nitro-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound with a unique structure that includes nitro, trichloro, sulfamoyl, and carbamothioyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide involves multiple steps. The general synthetic route includes:

    Nitration: Introduction of the nitro group to the benzene ring.

    Trichloromethylation: Addition of the trichloromethyl group.

    Carbamothioylation: Introduction of the carbamothioyl group.

    Sulfamoylation: Addition of the sulfamoyl group.

Each step requires specific reagents and conditions, such as concentrated sulfuric acid for nitration and trichloromethylation agents for the addition of the trichloromethyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic reagents under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative .

Scientific Research Applications

2-nitro-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-nitro-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichloro and sulfamoyl groups may also contribute to its activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H14Cl3N5O5S2

Molecular Weight

526.8 g/mol

IUPAC Name

2-nitro-N-[2,2,2-trichloro-1-[(4-sulfamoylphenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C16H14Cl3N5O5S2/c17-16(18,19)14(22-13(25)11-3-1-2-4-12(11)24(26)27)23-15(30)21-9-5-7-10(8-6-9)31(20,28)29/h1-8,14H,(H,22,25)(H2,20,28,29)(H2,21,23,30)

InChI Key

BMWPJPWMQJDMDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

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